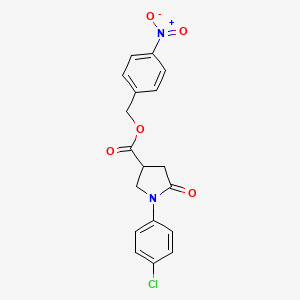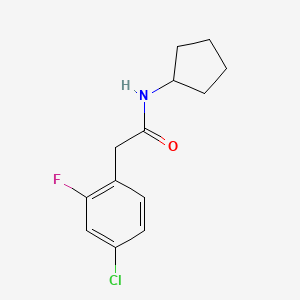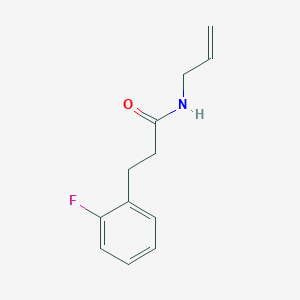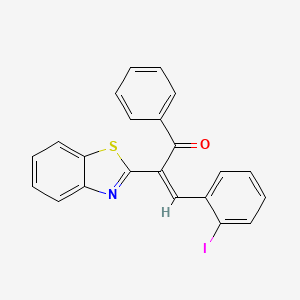
(4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features both nitrophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with (4-nitrophenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The nitrophenyl and chlorophenyl groups can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of both nitrophenyl and chlorophenyl groups suggests that these derivatives may exhibit antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the chlorophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-nitrophenyl)methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- (4-nitrophenyl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- (4-nitrophenyl)methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorine atom in the phenyl ring. This chlorine atom can participate in various chemical reactions, making the compound more reactive and versatile in synthetic applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-14-3-7-15(8-4-14)20-10-13(9-17(20)22)18(23)26-11-12-1-5-16(6-2-12)21(24)25/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHLGYDTZOKMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5275360.png)


![2-{[4-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5275371.png)
![4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-1,2-phenylene diacetate](/img/structure/B5275384.png)


![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5275409.png)
![1-phenyl-4-{1-[(propylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5275412.png)
![3-methyl-7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5275422.png)
![7-(6-ethoxypyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5275427.png)

![N-allyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5275449.png)
![4-methyl-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-8-quinolinylbenzenesulfonamide](/img/structure/B5275451.png)
